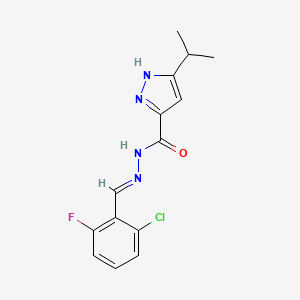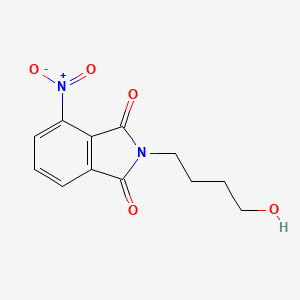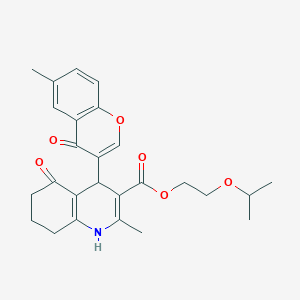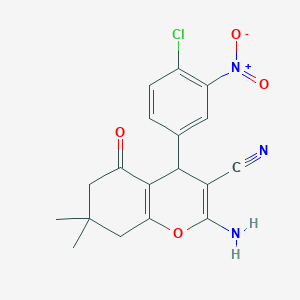
N'-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide est un composé chimique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des hydrazides, qui sont connues pour leurs diverses activités biologiques et applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide implique généralement la condensation de la 2-chloro-6-fluorobenzaldéhyde avec la 3-isopropyl-1H-pyrazole-5-carbohydrazide en conditions acides ou basiques. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté au reflux pendant plusieurs heures pour assurer une réaction complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de chlore ou de fluor sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits formés
Oxydation : Dérivés oxydés du composé d'origine.
Réduction : Formes réduites du composé avec des groupes fonctionnels modifiés.
Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant les atomes de chlore ou de fluor.
Applications de la recherche scientifique
N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Investigé pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments et traitements.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(2-Chloro-6-fluorobenzylidene)-2-furohydrazide
- N’-(2-Chloro-6-fluorobenzylidene)nicotinohydrazide
- N’-(2-Chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Unicité
N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle pyrazole avec un groupe hydrazide et la présence de substituants chloro et fluoro en font un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C14H14ClFN4O |
|---|---|
Poids moléculaire |
308.74 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14ClFN4O/c1-8(2)12-6-13(19-18-12)14(21)20-17-7-9-10(15)4-3-5-11(9)16/h3-8H,1-2H3,(H,18,19)(H,20,21)/b17-7+ |
Clé InChI |
IXISXHNSJQZUKJ-REZTVBANSA-N |
SMILES isomérique |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F |
SMILES canonique |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)

![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11671536.png)
![2-ethoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate](/img/structure/B11671539.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)

![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
